molecular formula C6H9N3S B12935058 6-(Ethylsulfanyl)pyrimidin-4-amine CAS No. 6303-56-6

6-(Ethylsulfanyl)pyrimidin-4-amine

Cat. No.: B12935058
CAS No.: 6303-56-6
M. Wt: 155.22 g/mol
InChI Key: QDTIJLNAWRJMJU-UHFFFAOYSA-N
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Description

Overview of Substituted Pyrimidine (B1678525) Systems and Their Research Relevance

Substituted pyrimidines form the backbone of a wide array of pharmaceuticals and agrochemicals. nih.govcore.ac.uk The pyrimidine core is found in antiviral medications, anticancer agents, and kinase inhibitors, highlighting its broad therapeutic relevance. nih.govresearchgate.netgsconlinepress.com The research relevance of these systems stems from their ability to mimic the natural pyrimidine bases (uracil, thymine, and cytosine) and interact with biological targets such as enzymes and receptors. rsc.orgthieme-connect.de The introduction of substituents like amino, chloro, and thioether groups further expands their chemical diversity and potential for biological interactions. nih.govthieme-connect.com

Comparative Analysis with Related Thioether-Substituted Aminopyrimidines (e.g., 6-(Methylsulfanyl)pyrimidin-4-amine)

6-(Ethylsulfanyl)pyrimidin-4-amine is closely related to its methyl analog, 6-(Methylsulfanyl)pyrimidin-4-amine. Both compounds serve as valuable precursors in organic synthesis, particularly in the creation of fused heterocyclic systems. nih.govresearchgate.net The primary distinction lies in the alkyl group attached to the sulfur atom—ethyl versus methyl. This seemingly minor difference can influence the compound's physical properties, such as its melting point and solubility, and can subtly alter the reactivity of the thioether group. For instance, the ethyl group is slightly larger and more electron-donating than the methyl group, which can impact reaction kinetics and the stability of intermediates. However, in many synthetic applications, they are used interchangeably to generate analogous series of compounds for structure-activity relationship (SAR) studies. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6303-56-6

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

6-ethylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C6H9N3S/c1-2-10-6-3-5(7)8-4-9-6/h3-4H,2H2,1H3,(H2,7,8,9)

InChI Key

QDTIJLNAWRJMJU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=NC(=C1)N

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Ethylsulfanyl Pyrimidin 4 Amine and Its Analogs

Conventional and Unconventional Synthetic Pathways

The construction of the 6-(Ethylsulfanyl)pyrimidin-4-amine scaffold involves the strategic formation of the pyrimidine (B1678525) ring, introduction of the ethylsulfanyl group, and amination of the pyrimidine core. Both well-established and novel methods are employed to achieve these transformations efficiently.

Cyclocondensation Reactions for Pyrimidine Ring Formation

The formation of the pyrimidine core is a fundamental step in the synthesis of this compound. Cyclocondensation reactions are a common and versatile method for constructing this heterocyclic system. wikipedia.orgnih.gov These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related N-C-N synthon. wikipedia.orgmdpi.com

One of the most classical and widely used methods is the Principal Synthesis, where β-dicarbonyl compounds react with amidines, urea (B33335), or guanidine (B92328) to yield substituted pyrimidines. wikipedia.org For instance, the reaction of ethyl acetoacetate (B1235776) with thiourea (B124793) can produce 2-thio-6-methyluracil, a pyrimidine derivative. wikipedia.org Multicomponent reactions, such as the Biginelli reaction, also provide a powerful means to access dihydropyrimidinones, which can be further functionalized. mdpi.com

More recent advancements have focused on developing more efficient and regioselective methods. For example, researchers have utilized α-aminoamidines in cyclocondensation reactions with various carbonyl derivatives to produce substituted pyrimidines. nih.gov Another approach involves the [3 + 3] annulation of amidines with saturated ketones, catalyzed by copper and mediated by 4-HO-TEMPO, which proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. nih.gov

The following table summarizes various starting materials and the resulting pyrimidine derivatives from cyclocondensation reactions:

Starting Material 1Starting Material 2Resulting Pyrimidine DerivativeReference
β-Dicarbonyl CompoundAmidine2-Substituted Pyrimidine wikipedia.org
β-Dicarbonyl CompoundUrea2-Pyrimidinone wikipedia.org
β-Dicarbonyl CompoundGuanidine2-Aminopyrimidine wikipedia.org
α-AminoamidinesCarbonyl DerivativesSubstituted Pyrimidines nih.gov
AmidinesSaturated KetonesSubstituted Pyrimidines nih.gov
5-Formyl-6-aminopyrimidine-2,4-(1H, 3H)-dioneCyanoacetamideSubstituted Pyridopyrimidine nih.gov

Strategic Introduction of the Ethylsulfanyl Moiety

The introduction of the ethylsulfanyl group at the C6 position of the pyrimidine ring is a crucial step in the synthesis of the target compound. This can be achieved through several strategies, often involving nucleophilic substitution reactions on a pre-formed pyrimidine ring bearing a suitable leaving group at the C6 position.

A common precursor is a 6-chloropyrimidine derivative. The chloro group at the C4 or C6 position of the pyrimidine ring is highly susceptible to nucleophilic attack by a sulfur nucleophile, such as ethanethiol (B150549) or its corresponding thiolate. The reactivity of halopyrimidines generally follows the order C4(6) > C2 > C5, making selective substitution at the C6 position feasible. acs.org

For instance, the reaction of 2,4,6-trichloropyrimidine (B138864) can be controlled to achieve selective substitution. acs.org Similarly, 6-aryl-2,4-dichloropyrimidines can undergo regioselective substitution. acs.org The synthesis of 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine has been reported, demonstrating the introduction of a methylsulfanyl group, a close analog of the ethylsulfanyl group. nih.gov

Transition metal-catalyzed cross-coupling reactions also offer a powerful tool for C-S bond formation. rsc.orgnih.gov Palladium or nickel-catalyzed cross-coupling of a 6-halopyrimidine with an organosulfur reagent can provide the desired 6-(ethylsulfanyl)pyrimidine. These methods often offer milder reaction conditions and broader functional group tolerance compared to traditional nucleophilic substitution. researchgate.net

The table below outlines different approaches for introducing an alkylthio group onto a pyrimidine core.

Pyrimidine PrecursorReagentMethodResulting MoietyReference
6-ChloropyrimidineEthanethiol/EthanethiolateNucleophilic Aromatic SubstitutionEthylsulfanyl acs.org
6-HalopyrimidineOrganosulfur ReagentTransition Metal-Catalyzed Cross-CouplingAlkylsulfanyl rsc.orgresearchgate.net
2-Alkylthio-6-aminopyrimidin-4(3H)-onesEthyl BromopyruvateCyclocondensationFused furo[2,3-d]pyrimidine researchgate.net

Amination Protocols for the Pyrimidine Core

The final key step in the synthesis of this compound is the introduction of the amino group at the C4 position. Similar to the introduction of the ethylsulfanyl group, this is often accomplished via nucleophilic aromatic substitution (SNAr) on a 4-halopyrimidine precursor. acs.org

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic substitution at the C2, C4, and C6 positions. wikipedia.org Therefore, a 4-chloro or 4-bromopyrimidine (B1314319) can react with ammonia (B1221849) or an amine source to yield the corresponding 4-aminopyrimidine. The reactivity order (C4(6) > C2) allows for selective amination at the C4 position when other reactive sites are present. acs.org

Transition metal-catalyzed C-N bond formation reactions have emerged as a powerful alternative to traditional SNAr methods. rsc.orgnih.gov Catalysts based on palladium, nickel, or copper can facilitate the coupling of a 4-halopyrimidine with an amine, often under milder conditions and with higher efficiency. researchgate.netnih.gov For example, palladium-catalyzed amination of 2,4-dichloropyrimidines has been shown to proceed with high regioselectivity for the C4 position. acs.org

Direct C-H amination of the pyrimidine core represents a more atom-economical approach, avoiding the need for pre-functionalization with a halogen. ijsat.org While less common for the C4 position, methods for direct C-H amination at other positions of the pyrimidine ring have been developed and could potentially be adapted. researchgate.net

The following table summarizes various methods for the amination of the pyrimidine core.

Pyrimidine PrecursorReagentMethodResultReference
4-HalopyrimidineAmmonia/AmineNucleophilic Aromatic Substitution4-Aminopyrimidine acs.org
4-HalopyrimidineAmineTransition Metal-Catalyzed Cross-Coupling4-Aminopyrimidine researchgate.netnih.gov
PyrimidineAmidine and CinnamaldehydeBase-Mediated Direct C-H AminationPolysubstituted Pyrimidine ijsat.org
Pyrimidine N-oxides--2-Selective C-H Amination researchgate.net

Catalyst Development and Reaction Optimization

The development of efficient catalysts and the optimization of reaction conditions are crucial for the synthesis of complex molecules like this compound. This section focuses on the application of transition metal catalysis and the principles of green chemistry to improve synthetic routes.

Transition Metal-Catalyzed Approaches (e.g., C-S and C-N Bond Formations)

Transition metal catalysis has revolutionized the formation of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds, which are key steps in the synthesis of this compound. rsc.orgrsc.orgacs.org Catalysts based on metals like palladium, nickel, and copper have shown remarkable efficiency in these transformations. researchgate.netmdpi.com

C-S Bond Formation:

The synthesis of aryl sulfides, including 6-(ethylsulfanyl)pyrimidines, has been significantly advanced by transition metal-catalyzed cross-coupling reactions. nih.gov Palladium and nickel catalysts are particularly effective in coupling aryl halides or triflates with thiols or their derivatives. nih.govresearchgate.net These methods often employ specific ligands, such as phosphines or N-heterocyclic carbenes (NHCs), to enhance catalyst activity and stability. nih.gov For instance, palladium- or nickel-catalyzed cross-couplings of methylthio-substituted N-heterocycles with organozinc reagents proceed smoothly at room temperature. researchgate.net

Recent research has also explored the use of more abundant and less expensive metals like copper and iron for C-S bond formation. While historically challenging due to catalyst poisoning by sulfur compounds, new catalytic systems have been developed that can overcome this issue. nih.gov

C-N Bond Formation:

Transition metal-catalyzed C-N cross-coupling, such as the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis and is highly applicable to the preparation of aminopyrimidines. rsc.orgnih.gov Palladium catalysts with specialized phosphine (B1218219) ligands are commonly used to couple aryl halides with amines. researchgate.net This methodology has been successfully applied to the regioselective amination of polychlorinated pyrimidines. acs.org

Nickel catalysis has also emerged as a powerful tool for C-N bond formation, sometimes offering complementary reactivity to palladium. nih.gov Thermally driven, nickel-catalyzed C-N bond formation between haloarenes and B2N4 reagents has been reported, providing N,N-dialkylaniline derivatives under base-free conditions. nih.gov Furthermore, rhodium and iridium catalysts have been developed for direct C-H amination reactions using organic azides as the nitrogen source, offering a more atom-economical approach. nih.gov

The following table provides an overview of transition metal-catalyzed reactions for C-S and C-N bond formation relevant to pyrimidine synthesis.

Bond FormationCatalystReactantsProductReference
C-SPalladium or NickelMethylthio-substituted N-heterocycle, Organozinc reagentFunctionalized N-heterocycle researchgate.net
C-SNickelAryl methyl sulfoxide (B87167), Organozinc reagentBiaryl product nih.gov
C-NPalladium2,4-Dichloropyrimidine, Amine4-Amino-2-chloropyrimidine acs.org
C-NNickelHaloarene, B2N4 reagentN,N-Dialkylaniline derivative nih.gov
C-NRhodium or IridiumArene, Organic azideAminated arene nih.gov

Green Chemistry Principles in Aminopyrimidine Synthesis (e.g., Solvent-Free, Microwave-Assisted)

The application of green chemistry principles is becoming increasingly important in chemical synthesis to reduce environmental impact and improve efficiency. tandfonline.com Key strategies include the use of environmentally benign solvents, solvent-free conditions, and alternative energy sources like microwave irradiation. tandfonline.comrsc.org

Solvent-Free Synthesis:

Conducting reactions in the absence of a solvent can significantly reduce waste and simplify product purification. A notable example is the solvent-free synthesis of 2-aminopyrimidine-5-carbonitrile (B129654) derivatives using chitosan (B1678972) as a reusable and biodegradable catalyst. rsc.org This method proceeds under mild heating and provides good yields of the desired products.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and improved product purity. nanobioletters.commdpi.commdpi.com The synthesis of various aminopyrimidine scaffolds has been successfully achieved using microwave-assisted methods. nanobioletters.comnortheastern.edu For instance, a three-step synthesis of substituted aminopyrimidines involving chalcone (B49325) formation and subsequent cyclization with guanidine nitrate (B79036) was effectively carried out using microwave irradiation. nanobioletters.com Another example is the microwave-assisted synthesis of 8-substituted pyrazolo[1,5-a] wikipedia.orgmdpi.comtandfonline.comtriazines, which involved a sequential one-pot process. nih.gov

The use of water as a green solvent in combination with microwave irradiation has also been explored for the synthesis of disubstituted 5-aminopyrimidines from vinyl azides and urea or thiourea. tandfonline.com This approach offers high conversion rates, short reaction times, and a cleaner reaction profile. tandfonline.com

The table below highlights some green chemistry approaches in aminopyrimidine synthesis.

Green Chemistry PrincipleReactionConditionsAdvantagesReference
Solvent-Free, BiocatalysisSynthesis of 2-aminopyrimidine-5-carbonitrilesChitosan catalyst, 85 °CReusable catalyst, eco-friendly rsc.org
Microwave-AssistedSynthesis of aminopyrimidine derivatives from chalcones160 Watts, 3 minutesShort reaction time, good yield nanobioletters.com
Microwave-Assisted, Green SolventSynthesis of disubstituted 5-aminopyrimidinesWater solvent, microwave irradiationHigh conversion, short reaction time, clean profile tandfonline.com
Microwave-AssistedSynthesis of 8-substituted pyrazolo[1,5-a] wikipedia.orgmdpi.comtandfonline.comtriazinesSequential one-pot, microwave irradiationEfficient, shorter reaction time nih.gov

Chemo-, Regio-, and Stereoselective Synthesis

The precise control over the chemical structure in three dimensions is fundamental to modern organic synthesis, as it directly influences the biological properties of a compound. For this compound and its related molecules, achieving chemo-, regio-, and stereoselectivity is critical for developing effective and targeted synthetic routes.

Control of Substitution Patterns on the Pyrimidine Ring

The ability to selectively introduce functional groups at specific positions on the pyrimidine core is essential for creating analogs of this compound. The inherent electronic nature of the pyrimidine ring, characterized by electron-deficient carbon atoms, governs its reactivity.

A primary strategy for controlling substitution involves the sequential modification of a pre-functionalized pyrimidine. Halogenated pyrimidines, for instance, are versatile starting points. The different reactivity of various halogens (e.g., chlorine, bromine) allows for stepwise nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of different groups in a controlled manner. For example, studies on 5-alkyl-2,4,6-trichloropyrimidines have shown that they react with nucleophiles to give regioselective substitution at the 6-position as the major product. tandfonline.com Similarly, the functionalization of 2,4,8-trichloropyrido[3,2-d]pyrimidines demonstrates that sequential and selective displacement of chlorides can be achieved. acs.orgnih.gov Amination reactions on these scaffolds show high regioselectivity for the C-2 position, while thiolation can be directed to either the C-2 or C-8 position depending on the substituents at C-6. acs.orgnih.gov

The choice of reagents and catalysts is crucial for directing these transformations. Metal-catalyzed cross-coupling reactions, such as Suzuki and Liebeskind-Srogl couplings, are powerful tools for forming new carbon-carbon bonds at specific locations on the pyrimidine ring. acs.orgnih.gov Furthermore, directed metalation techniques using reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allow for the regioselective functionalization of pyrimidines. thieme-connect.dersc.orgresearchgate.net For example, 2,4-dimethoxypyrimidine (B108405) can be selectively magnesiated at the C-6 position, which can then be reacted with various electrophiles. rsc.org This contrasts with lithiation using TMPLi, which directs functionalization to the C-5 position. rsc.org The choice of substituents already on the ring can also influence the position of further functionalization. rsc.orgresearchgate.netsemanticscholar.org

A deconstruction-reconstruction strategy offers another innovative approach to pyrimidine diversification. This method involves cleaving the pyrimidine ring and then rebuilding it to introduce new substituents, providing access to analogs that are difficult to synthesize through traditional methods. nih.gov

Table 1: Selected Methodologies for Regiocontrolled Pyrimidine Functionalization

Reaction TypeReagents/CatalystOutcome
Nucleophilic Aromatic Substitution (SNAr)Halogenated pyrimidine, Nucleophile (e.g., amine, thiol)Selective substitution at specific positions based on halide reactivity and existing substituents. tandfonline.comacs.orgnih.govmdpi.com
Directed MetalationTMPMgCl·LiClRegioselective magnesiation at specific positions (e.g., C-6), enabling subsequent reaction with electrophiles. thieme-connect.dersc.org
Suzuki-Miyaura CouplingPyrimidinyl halide, Boronic acid, Palladium catalystForms a new carbon-carbon bond at the site of the halogen. acs.orgnih.gov
Liebeskind-Srogl CouplingThioether derivative, Organoboron reagent, Palladium catalystEnables carbon-carbon bond formation at the position of the thioether. acs.orgnih.gov

Synthesis of Chiral Derivatives (if applicable)

While this compound itself is achiral, introducing chirality into its analogs can be crucial for their biological function. mdpi.comtandfonline.com This can be accomplished through several synthetic strategies.

One common method is to use a chiral starting material, or "chiral pool," which already contains the desired stereocenter. For example, reacting a pyrimidine precursor with an enantiomerically pure amine or alcohol will produce a chiral derivative. nih.govresearchgate.netacs.org Studies have shown the synthesis of various chiral pyrimidines from readily available Boc-protected amino acids and β-enaminones, demonstrating a highly stereoretentive process. nih.govresearchgate.net

Asymmetric catalysis is another powerful approach to generate specific enantiomers. This involves using a chiral catalyst to direct a reaction to selectively form one stereoisomer. Rhodium-catalyzed asymmetric allylation of pyrimidines with racemic allylic carbonates, for instance, can produce chiral N-allylpyrimidine analogs with high regio- and enantioselectivity. nih.gov Similarly, asymmetric cyclopropanation using a chiral catalyst can yield pyrimidine-substituted cyclopropanes with excellent enantiomeric excess (up to 99% ee). rsc.org

Enzymatic methods also offer a high degree of stereocontrol. DHAP-dependent aldolases, for example, have been used as biocatalysts for the aldol (B89426) addition of DHAP to aldehyde derivatives of pyrimidines, generating acyclic nucleoside analogs with two new, predictable stereocenters. mdpi.com

Flow Chemistry and Continuous Processing in Pyrimidine Synthesis

The shift from traditional batch production to continuous flow chemistry presents numerous advantages for synthesizing pyrimidines, including improved safety, efficiency, and scalability. numberanalytics.comchim.itnih.govresearchgate.net Flow chemistry involves continuously passing reagents through a reactor, which allows for superior control over reaction conditions like temperature and pressure. numberanalytics.comchim.it

This technology is particularly well-suited for pyrimidine synthesis. The high surface-area-to-volume ratio in microreactors enables rapid heating and cooling, which can dramatically shorten reaction times from hours to minutes. chim.itnih.gov This is beneficial for many of the condensation and substitution reactions used to build and functionalize the pyrimidine core. nih.gov For example, a two-step, one-flow protocol has been developed for the synthesis of 4,6-disubstituted pyrimidines, where nucleophilic substitutions are performed at high temperatures (160-200 °C) in a continuous flow reactor, significantly speeding up the process. nih.gov

Flow chemistry also enhances safety, especially when dealing with hazardous reagents or unstable intermediates, as they are generated and consumed in-situ, minimizing their accumulation. chim.itnih.govresearchgate.net The technology facilitates multi-step syntheses by linking different reactor modules, allowing for a continuous process that includes reaction, extraction, and purification steps without manual intervention. rsc.orgmdpi.com This has been applied to the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). mdpi.comspringerprofessional.de The modularity of flow systems also allows for the rapid optimization of reaction conditions and the streamlined production of compound libraries for research and development. nih.gov Furthermore, integrated flow systems, sometimes combined with other technologies like ultrasound, are being developed for sustainable and scalable synthesis of complex heterocyclic systems. acs.org

Table 2: Comparison of Batch vs. Flow Chemistry in Pyrimidine Synthesis

ParameterBatch ChemistryFlow Chemistry
Heat & Mass Transfer Less efficient, potential for local hot/cold spots.Highly efficient, providing precise temperature and mixing control. chim.it
Safety Higher risks associated with handling large volumes of hazardous materials and controlling exothermic reactions.Improved safety due to small reaction volumes and in-situ generation/consumption of unstable intermediates. numberanalytics.comchim.itresearchgate.net
Scalability Often requires significant re-optimization for scale-up.More straightforward, linear scaling by running the system for longer or using parallel reactors. chim.it
Reaction Time Typically hours to days.Can be reduced to seconds or minutes. nih.govnih.gov
Process Control & Automation Often manual or semi-automated.Allows for full automation and precise control over reaction parameters. rsc.orgmdpi.com

Reactivity Profiling and Functionalization of 6 Ethylsulfanyl Pyrimidin 4 Amine

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Core

The substitution reactions on the pyrimidine core of 6-(Ethylsulfanyl)pyrimidin-4-amine are a key avenue for its structural diversification. Both the unsubstituted C5 position and the C6 position bearing the ethylsulfanyl group are sites for potential functionalization.

The pyrimidine ring is inherently electron-deficient, making electrophilic aromatic substitution challenging compared to benzene. However, the presence of strong electron-donating groups, such as the amino group at C4 and the ethylsulfanyl group at C6, activates the pyrimidine nucleus. This activation is most pronounced at the C5 position, which is situated between these two activating groups, making it the primary target for electrophilic attack.

While specific examples for this compound are not extensively documented, established principles of pyrimidine chemistry allow for predictable outcomes. Reactions such as halogenation, nitration, and formylation can be directed to the C5 position under appropriate conditions. For instance, chlorination can be achieved using reagents like sulfonyl chloride, which is known to chlorinate the free C5 position of pyrimidines. thieme-connect.de The general mechanism involves the attack of an electrophile (E⁺) on the electron-rich C5 carbon, followed by the restoration of aromaticity through the loss of a proton.

Table 1: Representative Electrophilic Substitution Reactions at C5 of Activated Pyrimidines This table illustrates general transformations applicable to the C5 position of pyrimidines activated by electron-donating groups similar to this compound.

Reaction TypeReagentProduct TypeReference
ChlorinationSulfonyl chloride (SO₂Cl₂)5-Chloropyrimidine derivative thieme-connect.de
NitrationNitrating mixture (e.g., HNO₃/H₂SO₄)5-Nitropyrimidine derivative rsc.orgbhu.ac.in
FormylationVilsmeier-Haack reagent (POCl₃/DMF)5-Formylpyrimidine derivative arkat-usa.org

The ethylsulfanyl group at the C6 position is a versatile handle for functionalization, primarily through nucleophilic aromatic substitution (SNAr) reactions. While the thioether is not an exceptionally strong leaving group, it can be displaced by potent nucleophiles under thermal conditions.

A more common and efficient strategy involves the oxidation of the ethylsulfanyl group to a superior leaving group. Oxidation of the sulfide (B99878) to the corresponding ethylsulfinyl or, more effectively, the ethylsulfonyl group dramatically increases the electrophilicity of the C6 carbon. This activation facilitates the displacement by a wide range of nucleophiles, including amines (e.g., morpholine, piperidine) and alkoxides, under milder conditions. rsc.org This two-step sequence of oxidation followed by nucleophilic substitution provides a reliable pathway to introduce diverse functionalities at the C6 position. For example, 4,6-dialkoxy-2-(alkylsulfonyl)-1,3-pyrimidines are intermediates in the synthesis of other derivatives, highlighting the utility of the sulfonyl group as a leaving group. google.com

Table 2: Nucleophilic Displacement of Ethylsulfanyl and Ethylsulfonyl Groups

SubstrateNucleophileConditionsProductReference
6-(Ethylsulfanyl)pyrimidine derivativeMorpholineHeat, Basic medium (e.g., DIPEA), MW6-Morpholinopyrimidine derivative rsc.org
6-(Ethylsulfonyl)pyrimidine derivativeVarious aminesBasic medium6-Aminopyrimidine derivative rsc.org
4,6-Dichloro-2-(alkylthio)-1,3-pyrimidineSodium alkoxide-4,6-Dialkoxy-2-(alkylthio)-pyrimidine google.com

Transformations Involving the Amino Group

The exocyclic amino group at the C4 position is a key site for reactivity, behaving as a typical aromatic amine, albeit with its nucleophilicity modulated by the electron-withdrawing nature of the pyrimidine ring. It readily participates in a variety of transformations, including acylation, alkylation, arylation, and cyclization reactions to form fused heterocyclic systems.

The amino group of this compound can be readily acylated by reacting with acid chlorides or anhydrides. This transformation is often a crucial step in the synthesis of more complex molecules, particularly fused-ring systems. osi.lvresearchgate.net

Alkylation of the exocyclic amino group can also be achieved using various alkyl halides. However, regioselectivity can be a challenge, as alkylation can potentially occur at the ring nitrogen atoms (N1 or N3) in addition to the exocyclic amino group. europeanscience.org The reaction outcome is often dependent on the specific substrate and the reaction conditions, such as the choice of base and solvent. clockss.orgresearchgate.net For instance, N-alkylation of the exocyclic amino group of guanine (B1146940) (a related purine) has been reported. clockss.org Furthermore, N-alkylation of the exocyclic amino group of deoxycytidine has been shown to prevent hydrolytic deamination. nih.gov

Arylation of the amino group is efficiently accomplished using modern cross-coupling methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly effective for forming C-N bonds between aryl halides and amines. wikipedia.orgrug.nl This reaction has been successfully applied to various aminopyrimidines, allowing for the synthesis of N-aryl-pyrimidin-4-amines under relatively mild conditions with high functional group tolerance. thieme-connect.comrsc.org

Table 3: Representative Reactions of the 4-Amino Group

Reaction TypeReagentsCatalyst/ConditionsProduct TypeReference
AcylationAcid chloride (R-COCl) or Anhydride (B1165640) ((RCO)₂O)Base (e.g., Pyridine)N-(Pyrimidin-4-yl)amide osi.lvresearchgate.net
AlkylationAlkyl halide (R-X)Base (e.g., K₂CO₃), DMFN-Alkylpyrimidin-4-amine clockss.orgresearchgate.net
Arylation (Buchwald-Hartwig)Aryl halide (Ar-X), Base (e.g., NaOtBu)Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., t-BuXPhos)N-Arylpyrimidin-4-amine thieme-connect.comrsc.org

Amidation reactions, closely related to acylation, involve the formation of an amide bond. This can be achieved by reacting the aminopyrimidine with a carboxylic acid in the presence of a coupling agent or by using an activated carboxylic acid derivative. These reactions are fundamental in peptide synthesis and in the construction of various bioactive molecules. For example, novel amide-functionalized pyrido[2,3-d]pyrimidines have been synthesized and evaluated for their biological activities. rsc.org

Sulfonylation of the 4-amino group leads to the formation of a sulfonamide linkage, a key pharmacophore in many therapeutic agents. This is typically achieved by reacting this compound with a sulfonyl chloride (R-SO₂Cl) in the presence of a base, such as pyridine (B92270). tandfonline.combiomedres.us This reaction provides a direct route to pyrimidinyl-sulfonamides. Alternative methods, such as the electrochemical oxidative coupling of amines and thiols, have also been developed for sulfonamide synthesis, offering an environmentally benign approach. acs.orgcardiff.ac.uk

Table 4: Synthesis of Amide and Sulfonamide Derivatives

Reaction TypeReagentsConditionsProduct TypeReference
AmidationCarboxylic acid, Coupling agent (e.g., DCC, HATU)Organic solventN-(Pyrimidin-4-yl)amide rsc.org
SulfonylationSulfonyl chloride (R-SO₂Cl), PyridineRoom temperatureN-(Pyrimidin-4-yl)sulfonamide tandfonline.combiomedres.us

The 4-amino group, in combination with an adjacent reactive site on the pyrimidine ring (typically an activated C5 position), serves as a powerful precursor for the synthesis of fused heterocyclic systems. The annulation of a second ring onto the pyrimidine core often yields structures of significant biological interest, such as pyrimido[4,5-d]pyrimidines.

Several strategies exist for this transformation. A common approach involves the acylation of the 4-amino group, followed by an intramolecular cyclization. For instance, acylation of 5-acetyl-4-aminopyrimidines and subsequent treatment with ammonium (B1175870) acetate (B1210297) can lead to the formation of the pyrimido[4,5-d]pyrimidine (B13093195) skeleton. osi.lvresearchgate.net Another route involves the reaction of the aminopyrimidine with reagents that provide the necessary atoms to complete the second ring. Condensation with formaldehyde (B43269) and a primary amine in a Mannich-type reaction is one such method. researchgate.net Similarly, reaction with dimethylformamide-dimethylacetal (DMF-DMA) can be used to construct the fused ring. rsc.org These cyclization reactions provide access to a diverse array of polycyclic nitrogen heterocycles. mdpi.comrjptonline.org

Table 5: Selected Cyclization Reactions to Form Fused Pyrimidines

Starting PyrimidineReagentsConditionsFused Ring SystemReference
5-Acetyl-4-aminopyrimidine1. Acyl chloride (RCOCl) 2. NH₄OAcHeatPyrimido[4,5-d]pyrimidine osi.lvresearchgate.net
6-Amino-1,3-dimethyluracilFormaldehyde, Primary amineRoom TemperatureTetrahydropyrimido[4,5-d]pyrimidine researchgate.net
4-Aminopyrimidine derivativeDMF-DMAHeat (Toluene)Pyrimido[4,5-d]pyrimidine rsc.org
5-Acetyl-4-aminopyrimidine1. NaBH₄, Amine 2. DMF-DMA or HC(OEt)₃-Dihydropyrimido[4,5-d]pyrimidine osi.lv

Modifications of the Ethylsulfanyl Moiety

The ethylsulfanyl group at the C6 position is a key site for functionalization, offering pathways to modulate the electronic and steric properties of the molecule.

The sulfur atom of the ethylsulfanyl group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. smolecule.com This transformation significantly alters the electronic nature of the substituent, converting the electron-donating thioether into strongly electron-withdrawing sulfoxide and sulfone groups. This, in turn, influences the reactivity of the pyrimidine ring and can be a strategy to enhance biological activity.

A wide array of oxidizing agents can be employed for the conversion of sulfides to sulfoxides and subsequently to sulfones. jchemrev.com Controlled oxidation to the sulfoxide level can be achieved using reagents like chromic acid-pyridine complex or iodosobenzene. jchemrev.com For the full oxidation to the sulfone, stronger oxidants or different reaction conditions are typically required. Hydrogen peroxide, often in the presence of a catalyst such as tantalum carbide or niobium carbide, is a common reagent for this purpose. organic-chemistry.org The choice of reagent and reaction conditions allows for selective synthesis of either the sulfoxide or the sulfone. jchemrev.comresearchgate.net For instance, urea-hydrogen peroxide in combination with phthalic anhydride has been shown to be effective for the direct oxidation of sulfides to sulfones. organic-chemistry.org

Table 1: Reagents for Oxidation of Sulfides

Target ProductOxidizing Agent/SystemReference
SulfoxideChromic acid-pyridine jchemrev.com
SulfoxideIodosobenzene jchemrev.com
Sulfoxide or SulfoneHydrogen Peroxide (H₂O₂) with catalyst (e.g., Tantalum carbide, Niobium carbide) organic-chemistry.org
SulfoneUrea-hydrogen peroxide / Phthalic anhydride organic-chemistry.org
SulfonePermanganate supported on manganese dioxide organic-chemistry.org

The thioether linkage in this compound can be cleaved and the ethylsulfanyl group replaced by other functionalities. This substitution is a powerful tool for structural diversification. The C(sp2)-S bond can be susceptible to nucleophilic attack, especially when the pyrimidine ring is further activated.

Studies on related substituted pyrimidines have shown that alkylsulfanyl groups can be selectively displaced by various nucleophiles. For example, in 2,4,6-tris(methylsulfanyl)pyrimidine-5-carbonitrile, the methylsulfanyl groups are replaced by amines. researchgate.net The reactivity of different sulfanyl (B85325) groups can vary, allowing for selective replacement. Thieno[2,3-d]pyrimidines bearing both benzylsulfanyl and other alkylsulfanyl groups react selectively with secondary amines to replace the benzyl (B1604629) residue while leaving the other substituents intact. researchgate.net

Metal-free methods using reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) can achieve selective C(sp3)-S bond cleavage in thioethers, which could be adapted for modifications. organic-chemistry.org Additionally, Raney nickel is a classic reagent known to catalyze the cleavage of thioether bonds, offering another route for the removal or replacement of the ethylsulfanyl group. nih.gov

Cross-Coupling Reactions and C-H Activation

Palladium-catalyzed reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, and the pyrimidine scaffold is amenable to such transformations.

To undergo palladium-catalyzed cross-coupling reactions, the pyrimidine ring typically requires a leaving group, such as a halogen (Cl, Br, I) or a triflate. While this compound itself lacks such a group on the ring, its halogenated derivatives would be key substrates for these powerful bond-forming reactions. The ethylsulfanyl group is generally stable under many cross-coupling conditions, making it a valuable directing group or a modifiable handle that remains intact during C-C bond formation at other positions. acs.org

Suzuki-Miyaura Reaction: This reaction couples an organoboron reagent with an organic halide. It is widely used to form biaryl structures. The Suzuki-Miyaura coupling of halogenated pyrimidines with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ and a base such as K₃PO₄ or Na₂CO₃. researchgate.netnih.gov The reactivity of halogens on the pyrimidine ring often follows the order I > Br > Cl, allowing for regioselective couplings on poly-halogenated pyrimidines. academie-sciences.fr

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction is a cornerstone of C-C bond formation and has been applied to a vast range of substrates. mdpi.com The thioether group has been shown to be tolerated under Heck reaction conditions, enabling the synthesis of vinyl-substituted pyrimidines from their corresponding halides. acs.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. organic-chemistry.org It is the most common method for synthesizing arylalkynes. The reaction is broadly applicable and tolerates numerous functional groups. washington.edu Halogenated pyrrolo[2,3-d]pyrimidines, which contain a pyrimidine core, have been successfully coupled with various terminal alkynes to produce 4-alkynyl derivatives. thieme-connect.com

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Pyrimidine Scaffolds

ReactionCoupling PartnersTypical Catalyst SystemReference
Suzuki-MiyauraAryl/Vinyl Halide + Aryl/Vinyl Boronic AcidPd(PPh₃)₄, Pd(OAc)₂, Base (K₃PO₄, Na₂CO₃) researchgate.netacademie-sciences.fr
HeckAryl/Vinyl Halide + AlkenePd(OAc)₂, PdCl₂, Ligands (e.g., PPh₃) wikipedia.orgmdpi.com
SonogashiraAryl/Vinyl Halide + Terminal AlkynePd catalyst, Cu(I) cocatalyst, Amine base organic-chemistry.orgnih.gov

Direct C-H functionalization is an increasingly important strategy that avoids the pre-functionalization step of installing a leaving group. On the pyrimidine ring, the C5-H bond is the most likely candidate for electrophilic-type C-H activation, while other positions could be functionalized through different mechanisms.

Recent advances have demonstrated the feasibility of palladium-catalyzed direct C-H arylation on pyrimidine-containing heterocycles. thieme-connect.com For instance, direct C-H arylation of pyrrolo[2,3-d]pyrimidine derivatives has been achieved with high regioselectivity at the C6 position (equivalent to C5 in a simple pyrimidine) using aryl iodides or arylboronic acids as coupling partners. bohrium.comnih.govresearchgate.net These reactions often employ a Pd(II) catalyst and may require a directing group or specific ligands to achieve high selectivity. nih.govnih.gov Such strategies provide a more atom- and step-economical route to arylated pyrimidines compared to traditional cross-coupling methods. While direct C-H alkylation is also a known transformation, its application to pyrimidine systems is less developed but represents an active area of research.

Annulation and Cycloaddition Reactions

Annulation and cycloaddition reactions involve the construction of a new ring fused to the existing pyrimidine core, leading to the formation of bicyclic and polycyclic heterocyclic systems. The 4-amino group of this compound can participate as a dinucleophile in reactions with appropriate bifunctional electrophiles to build new fused rings.

For example, the reaction of 2-(methylsulfanyl)pyrimidin-4-amine with a derivative of Meldrum's acid, followed by thermal cyclization, yields a fused 4H-pyrimido[1,6-a]pyrimidine system. nih.gov This type of reaction, where the N1 and the exocyclic amino group act as the two points of connection, is a powerful strategy for building complex heterocyclic scaffolds. Similarly, pyrimidine derivatives can be elaborated into ortho-quinodimethanes, which can then undergo Diels-Alder cycloaddition reactions with various dienophiles to form functionalized, fused pyrimidine systems. researchgate.net These strategies highlight the utility of the pyrimidine core as a building block for creating diverse and complex molecular architectures.

Computational and Theoretical Investigations of 6 Ethylsulfanyl Pyrimidin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are foundational to understanding the electronic distribution and reactivity of a molecule. nih.gov Methods like DFT, particularly with functionals such as B3LYP, are frequently used to model the geometric and electronic properties of pyrimidine (B1678525) derivatives. mdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. nih.govnih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making charge transfer within the molecule easier. nih.gov In contrast, a large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. mdpi.com For pyrimidine derivatives, the distribution of these orbitals reveals where the molecule is most likely to undergo electrophilic or nucleophilic attack. irjweb.comnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netuni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule using a color scale.

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas are often found around electronegative atoms like nitrogen and oxygen. researchgate.netmdpi.com Conversely, regions of positive potential, colored blue, are electron-deficient and are the preferred sites for nucleophilic attack; these are usually located around hydrogen atoms. uni-muenchen.de Green areas represent neutral potential. researchgate.net An MEP analysis of 6-(Ethylsulfanyl)pyrimidin-4-amine would identify the specific atoms most likely to engage in electrostatic interactions, hydrogen bonding, and chemical reactions.

Fukui Functions for Predicting Reaction Sites

Fukui functions provide a more quantitative method for identifying reactive sites within a molecule, based on the principles of Density Functional Theory. nih.govnih.gov These functions measure the change in electron density at a specific point in the molecule when an electron is added or removed.

The Fukui function helps to pinpoint the most likely sites for:

Nucleophilic attack (f+) : Indicates where the molecule is most likely to accept an electron.

Electrophilic attack (f-) : Shows where the molecule is most likely to donate an electron. nih.gov

Radical attack (f0) : Predicts the site for radical reactions.

By calculating these indices for each atom in this compound, one could precisely rank the reactivity of the nitrogen and carbon atoms in the pyrimidine ring, as well as the sulfur and amino groups, toward different types of chemical attack. nih.gov

Conformational Analysis and Tautomerism Studies

The flexibility of the ethylsulfanyl group and the potential for proton migration make conformational and tautomeric studies essential for a complete understanding of this compound.

Energetic Landscape of Rotamers and Invertomers

The this compound molecule possesses rotational freedom, primarily around the C-S and S-C bonds of the ethylsulfanyl side chain. This rotation gives rise to different spatial arrangements called rotamers or conformers. A computational conformational analysis would involve calculating the potential energy of the molecule as these bonds are rotated.

The resulting energetic landscape would identify the most stable conformer (the one with the lowest energy) and the energy barriers required to transition between different conformations. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.

Theoretical Tautomeric Preference Studies

Tautomerism is a form of isomerization involving the migration of a proton, often accompanied by a shift in double bonds. Pyrimidin-4-amine structures can potentially exist in different tautomeric forms, such as the amine form (this compound) and the imine form (6-(Ethylsulfanyl)-1,6-dihydropyrimidin-4-imine).

Theoretical calculations can determine the relative stability of these tautomers by computing their total energies in the gas phase and in different solvents. jchemrev.com For pyrimidines substituted with amino groups, the aromatic amino tautomer is generally the most stable form. A theoretical study would confirm the predominant tautomer of this compound under various conditions and calculate the energy barriers for the interconversion between them, providing insight into the molecule's structural dynamics.

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to explain the rates of chemical reactions. It postulates that for a reaction to occur, reactant molecules must pass through a high-energy intermediate state, known as the transition state, before forming products. umn.edu The rate of the reaction is then determined by the concentration of these transition state species and the frequency at which they convert to products. umn.edu

In the context of synthesizing or studying the reactivity of pyrimidine derivatives like this compound, TST is employed to model the proposed reaction pathways. For instance, in nucleophilic substitution reactions used to introduce the ethylsulfanyl group onto the pyrimidine ring, computational chemists can map the potential energy surface of the reaction. mdpi.com This involves calculating the energy of the system as the bond between the nucleophile (e.g., ethanethiolate) and the pyrimidine carbon forms, and the bond with the leaving group breaks.

Key parameters calculated using TST include:

Activation Energy (ΔG‡): The free energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.

Structure of the Transition State: Determining the geometry of the molecule at the peak of the energy barrier, which provides insight into the bonding and structure of this transient species. umn.edu

Computational studies on related pyrimidine systems have used methods like Density Functional Theory (DFT) to locate transition states and calculate activation energies for various transformations, including tautomerization and pyrolysis. researchgate.netresearchgate.net These calculations help in understanding the feasibility of a reaction pathway and the effects of substituents on the reaction rate, providing a theoretical foundation for optimizing synthetic procedures. researchgate.netelifesciences.org

Table 1: Key Aspects of Transition State Theory in Reaction Analysis

Parameter/ConceptDescriptionRelevance to Pyrimidine Chemistry
Potential Energy Surface (PES) A multidimensional surface that represents the potential energy of a set of molecules as a function of their geometric coordinates.Maps the energy landscape of a reaction, identifying reactants, products, intermediates, and transition states.
Transition State (TS) The highest point on the minimum energy path between reactants and products. It is a first-order saddle point on the PES. umn.eduDefines the energetic barrier that must be overcome for a reaction to proceed. Its structure reveals the mechanism.
Activation Energy (ΔG‡) The Gibbs free energy difference between the transition state and the reactants.Quantitatively determines the reaction rate; lower values indicate faster reactions. Essential for predicting reaction feasibility.
Reaction Coordinate The path along the PES that represents the progress of the reaction from reactants to products.Describes the specific geometric changes (bond breaking/forming) that occur during the reaction.

In Silico Design and Screening of Novel Derivatives

The core structure of this compound serves as a "scaffold" that can be chemically modified to create a library of new compounds. In silico methods are crucial for rationally designing these derivatives and screening them virtually for potential biological activity before undertaking costly and time-consuming laboratory synthesis.

Chemoinformatics applies computational methods to analyze chemical data, helping researchers navigate the vast chemical space of possible derivatives. nih.gov When designing new molecules based on the this compound scaffold, chemoinformatic tools are used to prioritize which modifications are most likely to yield compounds with desirable properties.

A key approach is the analysis of molecular diversity. By generating a virtual library of derivatives and calculating various molecular descriptors, researchers can ensure that the designed compounds cover a wide range of physicochemical properties. acs.orgfrontiersin.org This increases the chances of identifying novel structures with unique biological activities. Techniques like Tanimoto similarity analysis and principal moment of inertia (PMI) plots are used to quantify the structural and shape diversity of a compound library compared to known active molecules. acs.orgfrontiersin.org

Network-like similarity graphs can also be employed, where molecules are represented as nodes and their pairwise similarity as edges. nih.gov This visualization helps in identifying clusters of similar compounds and understanding how structural modifications relate to changes in activity, a concept known as the structure-activity relationship (SAR). acs.org By analyzing these relationships, scaffolds with features that are consistently associated with high potency can be prioritized for further development. nih.gov

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, typically a protein or enzyme. mdpi.com There are two primary methodologies: ligand-based and structure-based screening.

Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules (ligands) with known activity is available. acs.orgmdpi.com The fundamental principle is that molecules with similar structures are likely to have similar biological activities. mdpi.com Methods include:

Similarity Searching: A known active molecule, such as a potent pyrimidine derivative, is used as a query to search a database for compounds with similar 2D or 3D features. researchgate.net

Pharmacophore Modeling: A 3D model is constructed based on the essential structural features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for bioactivity, derived from a set of known active ligands. This model is then used as a filter to screen large compound databases. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Statistical models are built to correlate the chemical structures of compounds with their biological activities. acs.org These models can then predict the activity of new, unsynthesized derivatives.

Structure-Based Virtual Screening (SBVS) is used when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. nih.govmdpi.com This method involves docking virtual compounds into the binding site of the target protein.

Molecular Docking: This is the most common SBVS technique. It predicts the preferred orientation and conformation of a ligand when bound to a target protein. tandfonline.com A scoring function is used to estimate the binding affinity (e.g., in kcal/mol). Derivatives of this compound can be docked into a target's active site to predict their binding mode and affinity. nih.gov Libraries of pyrimidine derivatives have been screened this way to identify potential inhibitors for various enzymes. nih.govtandfonline.com

Table 2: Comparison of Virtual Screening Methodologies

FeatureLigand-Based Virtual Screening (LBVS)Structure-Based Virtual Screening (SBVS)
Primary Requirement A set of known active ligands. acs.org3D structure of the biological target. mdpi.com
Core Principle Similar molecules have similar biological properties ("Similarity Principle"). mdpi.comComplementarity of shape and chemical features between the ligand and the target's binding site.
Common Methods Similarity Searching, Pharmacophore Modeling, QSAR. researchgate.netresearchgate.netMolecular Docking. tandfonline.com
Key Advantage Does not require a known protein structure.Provides detailed insight into the specific molecular interactions (e.g., hydrogen bonds, π-π stacking) at the binding site. nih.gov
Key Limitation The identified hits are often structurally similar to the known active compounds, limiting scaffold diversity.The accuracy is highly dependent on the quality of the protein structure and the reliability of the docking scoring function.

6 Ethylsulfanyl Pyrimidin 4 Amine As a Versatile Building Block in Complex Chemical Synthesis

Crafting Novelty: The Synthesis of New Heterocyclic Systems

The inherent reactivity of 6-(Ethylsulfanyl)pyrimidin-4-amine allows for its elaboration into more complex heterocyclic structures. This is primarily achieved through reactions that involve the amino and pyrimidine (B1678525) ring nitrogens, as well as the potential for modification of the ethylsulfanyl group.

A significant application of this compound lies in its ability to be fused with other ring systems, leading to the formation of polycyclic scaffolds. These fused systems often exhibit unique biological activities and are of great interest in medicinal chemistry. Two prominent examples of such scaffolds are pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines.

The synthesis of pyrido[2,3-d]pyrimidines can be achieved through various synthetic strategies. One approach involves the condensation of a substituted pyrimidine with a suitable partner that provides the atoms necessary to form the pyridine (B92270) ring. For instance, the reaction of 5-acetyl-4-aminopyrimidines with reagents like acetylacetone (B45752) or benzoylacetone (B1666692) can lead to the formation of substituted pyrido[2,3-d]pyrimidines. bohrium.com Another strategy involves the cyclocondensation of α,β-unsaturated esters with amidines and malononitrile (B47326) or cyanoacetate, which can be facilitated by microwave irradiation to produce pyrido[2,3-d]pyrimidine (B1209978) derivatives. rsc.org The resulting pyrido[2,3-d]pyrimidine core is a key feature in a number of biologically active molecules, including some with anticancer properties. rsc.orgasianpubs.org

Similarly, pyrazolo[3,4-d]pyrimidines are another important class of fused heterocycles that can be synthesized from pyrimidine precursors. These compounds are isosteres of purines and, as such, often interact with biological targets that recognize purine-based structures. lookchem.com The synthesis can involve the reaction of a suitably functionalized pyrimidine with a hydrazine (B178648) derivative to construct the pyrazole (B372694) ring. The pyrazolo[3,4-d]pyrimidine scaffold is found in a variety of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.

The following table provides examples of reaction conditions for the synthesis of these fused heterocyclic systems:

Fused SystemStarting MaterialReagents and ConditionsReference
Pyrido[2,3-d]pyrimidines2,6-disubstituted 5-acetyl-4-aminopyrimidine hydrochloridesAcetylacetone or benzoylacetone bohrium.com
Pyrido[2,3-d]pyrimidinesα,β-unsaturated ester, amidine, malononitrile/cyanoacetateMicrowave-assisted cyclocondensation rsc.org
Pyrazolo[3,4-d]pyrimidines5-amino-1-substituted-1H-pyrazole-4-carboxylateAromatic nitriles under acidic conditions researchgate.net

Beyond fused ring systems, this compound and its derivatives can also be incorporated into larger macrocyclic architectures. Macrocycles are of significant interest in supramolecular chemistry and drug discovery due to their unique conformational properties and ability to bind to challenging biological targets.

The synthesis of such macrocycles often involves the strategic linking of multiple heterocyclic units. For example, pyrazolopyrimidine derivatives can undergo dimerization to form 14-membered hexaazamacrocycles. beilstein-journals.org This self-assembly process can be influenced by reaction conditions and the nature of the substituents on the pyrimidine ring. beilstein-journals.org The resulting macrocycles can act as hosts for various guest molecules and ions, finding applications in sensing and catalysis.

A Privileged Player: Role in the Design and Synthesis of Scaffolds for Chemical Biology

In the realm of chemical biology and drug discovery, certain molecular frameworks, known as "privileged scaffolds," have been identified for their ability to bind to multiple biological targets with high affinity. The pyrimidine core of this compound is considered a privileged structure, making it a valuable starting point for the design and synthesis of new bioactive compounds. researchgate.netresearchgate.net

The concept of modular synthesis is central to the creation of compound libraries for high-throughput screening. This approach involves the systematic combination of different building blocks to rapidly generate a large number of structurally diverse molecules. This compound is well-suited for this strategy due to its multiple points of diversification.

The amino group can be readily acylated, alkylated, or used in condensation reactions to introduce a wide range of substituents. The ethylsulfanyl group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, or it can be displaced by other nucleophiles, further expanding the chemical space. This modularity allows for the creation of focused libraries of compounds for screening against specific biological targets. cshl.edursc.org For example, a library of pyrazolo[3,4-d]pyrimidines with diverse substitutions at various positions was developed to explore their potential as kinase inhibitors. lookchem.com

This compound also serves as a crucial precursor for the synthesis of more complex and advanced synthetic intermediates. These intermediates can then be used in the final steps of a total synthesis or in the construction of intricate molecular probes for chemical biology research. The ability to functionalize the pyrimidine ring and its substituents allows for the preparation of tailor-made building blocks with specific reactivity and stereochemistry. These intermediates have been utilized in the synthesis of compounds targeting a range of biological processes.

Beyond Biology: Applications in Materials Science and Functional Molecule Synthesis

While the primary focus of research on this compound has been in the life sciences, its unique chemical properties also suggest potential applications in materials science. The presence of heteroatoms and the aromatic nature of the pyrimidine ring can impart interesting electronic and photophysical properties to molecules containing this scaffold.

Derivatives of pyrimidines are being explored for their use in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. nih.gov The ability of the sulfur atom in the ethylsulfanyl group to coordinate with transition metals opens up possibilities for the creation of coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis. While direct applications of this compound in this area are still emerging, the foundational chemistry suggests a promising future for its derivatives in the synthesis of functional materials.

Development of Precursors for Organic Electronic Materials

The field of organic electronics, which utilizes carbon-based materials in electronic devices, is a rapidly advancing area of research. researchgate.net The performance of these materials is intrinsically linked to their molecular structure. Pyrimidine derivatives, in general, are of interest in materials science due to their electron-deficient nature, which can be beneficial for creating n-type organic semiconductors. researchgate.net While direct applications of this compound in market-ready organic electronic devices are not yet widely documented, its structural motifs are present in molecules designed for such purposes.

The synthesis of novel organic semiconductors often involves the creation of extended π-conjugated systems. researchgate.net The pyrimidine ring of this compound can serve as a core component of such systems. The amino group can be a site for further chemical modifications, allowing for the attachment of other aromatic or heteroaromatic rings to extend the conjugation length. This is a critical factor in tuning the electronic properties, such as the HOMO/LUMO energy levels, which govern charge injection and transport in an organic electronic device.

Furthermore, the ethylsulfanyl group can influence the molecule's solubility and solid-state packing, both of which are crucial for the performance of organic electronic materials. The sulfur atom can also participate in non-covalent interactions, which can dictate the intermolecular arrangement in the solid state and, consequently, the material's charge mobility.

While specific research detailing the direct use of this compound as a precursor for commercially available organic electronic materials is limited, its potential is evident from the broader study of pyrimidine derivatives in this field. The compound represents a valuable starting material for the synthesis of more complex structures with tailored optoelectronic properties.

Integration into Supramolecular Assemblies

Supramolecular chemistry focuses on the design and synthesis of large, well-organized structures held together by non-covalent interactions. beilstein-journals.org These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are weaker than covalent bonds but collectively can lead to the formation of highly ordered and functional assemblies. google.com The structure of this compound makes it an excellent candidate for integration into such assemblies.

The primary amine group and the nitrogen atoms within the pyrimidine ring are capable of acting as hydrogen bond donors and acceptors, respectively. This allows molecules of this compound to self-assemble or to co-assemble with other molecules to form intricate networks. For instance, the amino group can form N—H···N hydrogen bonds, a common motif in the crystal engineering of nitrogen-containing heterocyclic compounds. nih.gov

The aromatic pyrimidine ring can participate in π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. These interactions are crucial in directing the three-dimensional arrangement of molecules in the solid state. researchgate.net The offset face-to-face stacking of pyrimidine rings has been observed in related structures, contributing to the formation of layered or columnar architectures. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 6 Ethylsulfanyl Pyrimidin 4 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 6-(Ethylsulfanyl)pyrimidin-4-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic framework.

A comprehensive NMR analysis is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule.

1D NMR (¹H, ¹³C, DEPT): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments through chemical shifts and coupling patterns. The ¹³C NMR spectrum reveals the number of unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a correlation between the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethylsulfanyl group, confirming their connectivity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.eduepfl.ch This allows for the direct assignment of a carbon atom based on the chemical shift of its attached proton. sdsu.edu Each protonated carbon in the molecule would produce a single cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects correlations between protons and carbons over two to three bonds (and sometimes four). columbia.eduwikipedia.org This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different molecular fragments. For instance, the methylene protons of the ethyl group would show HMBC correlations to the C6 carbon of the pyrimidine (B1678525) ring, definitively establishing the point of attachment of the ethylsulfanyl group. epfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is crucial for determining stereochemistry and conformation. spbu.ruresearchgate.netsemanticscholar.org In derivatives of this compound, NOESY can help establish the spatial relationship between substituents on the pyrimidine ring. nih.gov

The following table presents hypothetical but representative NMR data for this compound based on the analysis of similar pyrimidine structures.

Atom Hypothetical ¹H Shift (ppm) Hypothetical ¹³C Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
H2~8.1-C4, C6
H5~6.0-C4, C6
NH₂~6.5 (broad)-C4, C5
-S-CH₂ -CH₃~3.0 (quartet)~28C6, -S-CH₂-C H₃
-S-CH₂-CH₃ ~1.3 (triplet)~15-S-C H₂-CH₃
C2-~158-
C4-~164-
C5-~105-
C6-~170-

Table 1: Representative ¹H and ¹³C NMR assignments and key HMBC correlations for this compound.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. While liquid-state NMR provides information on the molecule's structure in solution, solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of molecules in their solid form. nih.gov Proton-detected ssNMR, with its high sensitivity, is particularly effective for investigating the structural polymorphism of organic molecules. biorxiv.org Although specific ssNMR studies on this compound are not widely reported, this methodology would be applicable to:

Identify and characterize different polymorphic forms by detecting variations in chemical shifts and internuclear distances.

Study the intermolecular packing and hydrogen-bonding networks within the crystal lattice of each polymorph.

Analyze the dynamic heterogeneity within the solid sample.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. spectralworks.comthermofisher.com For this compound, HRMS is used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Parameter Value
Molecular FormulaC₆H₉N₃S
Calculated Exact Mass ([M+H]⁺)156.0590
Calculated Monoisotopic Mass (M)155.0517

Table 2: Calculated HRMS data for this compound.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented to produce a spectrum of smaller product ions. wikipedia.orgnationalmaglab.org The resulting fragmentation pattern provides valuable structural information, acting as a molecular fingerprint. The analysis of these pathways helps to confirm the connectivity of atoms within the molecule. sapub.orgresearchgate.net

For this compound (precursor ion [M+H]⁺ at m/z 156.1), the fragmentation pathways under collision-induced dissociation (CID) would likely involve:

Loss of ethylene: A common fragmentation for ethylthio groups, leading to a fragment corresponding to the thiol.

Cleavage of the C-S bond: Rupture of the bond between the pyrimidine ring and the sulfur atom.

Fragmentation of the pyrimidine ring: Stepwise loss of small neutral molecules like HCN, characteristic of pyrimidine ring fragmentation. researchgate.net

Precursor Ion (m/z) Plausible Fragment Ion (m/z) Proposed Neutral Loss Fragment Structure/Description
156.1128.1C₂H₄ (28.0)6-Sulfanylpyrimidin-4-amine
156.1123.1SH (33.0)4-amino-6-ethylpyrimidine radical cation
156.195.1C₂H₅S (61.0)4-Aminopyrimidine radical cation

Table 3: Plausible MS/MS fragmentation pathways for protonated this compound.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. anton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides precise coordinates of every atom, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. nih.gov

For this compound or its derivatives, a single-crystal X-ray diffraction study would reveal:

The planarity of the pyrimidine ring.

The conformation of the ethylsulfanyl side chain.

The supramolecular structure, detailing intermolecular interactions such as hydrogen bonds involving the amine group and nitrogen atoms of the pyrimidine ring, as well as potential π-π stacking interactions between aromatic rings. nih.goviucr.org

The table below shows representative crystallographic data for a related pyrimidine derivative, illustrating the type of information obtained from such an analysis. nih.gov

Parameter Representative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.7621
b (Å)4.1725
c (Å)20.4092
β (°)100.106
Volume (ų)818.42
Z (molecules/unit cell)4

Table 4: Representative single-crystal X-ray diffraction data for a related bicyclic pyrimidine derivative, 6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one. nih.gov

Elucidation of Absolute and Relative Stereochemistry

The determination of stereochemistry is fundamental when chiral centers are present in derivatives of this compound. While the parent compound is achiral, substitution can introduce chirality, necessitating the assignment of absolute and relative configurations.

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of chiral molecules. libretexts.org This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms. For instance, in a study of (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, a related chiral pyrimidine derivative, X-ray crystallography unequivocally established the R configuration at the chiral center of the tetrahydrofuranyl ring. iucr.org The analysis of crystallographic data, such as the Flack parameter, provides a high degree of confidence in the assigned absolute stereochemistry. iucr.org

Similarly, the relative configuration of multiple stereocenters within a molecule can be determined. X-ray analysis of pyrano[3,2-g]pteridines, which are synthesized from 5,6-diaminopyrimidines, has been used to ascertain the relative configuration of the chiral centers in the polyhydroxyalkyl side chain. researchgate.net In cases where suitable crystals cannot be obtained, NMR-based techniques, such as the Mosher method, can be employed to deduce the absolute stereochemistry by forming diastereomeric derivatives. usm.edu

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, is dictated by a network of intermolecular interactions. Understanding these interactions is crucial as they influence physical properties like melting point, solubility, and crystal morphology. X-ray diffraction is the primary tool for investigating these phenomena.

Studies on pyrimidine derivatives reveal a variety of significant intermolecular forces. Hydrogen bonding is a predominant interaction, often involving the amine group and nitrogen atoms within the pyrimidine ring. In the crystal structure of 7-(5-Methylsulfanyl-β-D-erythrofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine monohydrate, molecules are linked by strong O—H⋯N and N—H⋯O hydrogen bonds, with a water molecule often mediating these connections. nih.goviucr.org Similarly, in (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile, molecules form chains through N–H⋯N and N–H⋯O=C hydrogen bonds. researchgate.netiucr.org

Table 1. Crystallographic Data for Related Pyrimidine Derivatives.
Compoundunfold_moreFormulaunfold_moreCrystal Systemunfold_moreSpace Groupunfold_moreKey Interactionsunfold_moreReferenceunfold_more
(R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amineC13H17N5OSOrthorhombicP 21 21 21Intramolecular N-H···N hydrogen bond iucr.org
7-(5-Methylsulfanyl-β-D-erythrofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine monohydrateC12H16N4O3S·H2OOrthorhombicP 21 21 21O-H···N, N-H···O hydrogen bonds via water molecule nih.goviucr.org
(E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrileC11H9N5OS2MonoclinicP21/cN-H···N, N-H···O hydrogen bonds researchgate.netiucr.org
6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amineC11H9ClN4O2TriclinicP-1π–π stacking nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the conformational states of molecules. mdpi.com These techniques measure the vibrational energies of specific bonds and molecular fragments. For this compound, IR and Raman spectroscopy can confirm the presence of key structural motifs.

The analysis is often enhanced by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies. researchgate.netresearchgate.net These calculated spectra aid in the assignment of complex experimental bands. acs.org

Key vibrational modes for this compound and its derivatives would include:

N-H Stretching: The primary amine group (-NH₂) typically shows two distinct stretching bands in the IR spectrum, corresponding to asymmetric and symmetric vibrations, usually in the 3550–3350 cm⁻¹ region. asianpubs.orgias.ac.in Hydrogen bonding can cause these bands to broaden and shift to lower frequencies. ias.ac.in

Pyrimidine Ring Vibrations: The pyrimidine ring has a series of characteristic stretching and bending vibrations. These are often complex and appear in the fingerprint region (1600-600 cm⁻¹) of the IR and Raman spectra. asianpubs.org

C-S Stretching: The ethylsulfanyl group (C-S) exhibits stretching vibrations that are typically weak in the IR spectrum but can be more prominent in the Raman spectrum. These bands are generally found in the 700-600 cm⁻¹ range. nih.gov

Ethyl Group Vibrations: The C-H stretching and bending modes of the ethyl group are expected in their characteristic regions (~2950-2850 cm⁻¹ for stretching and ~1460 cm⁻¹ for bending). msu.edu

In studies of related molecules like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, a red shift in the N–H stretching frequency observed in the IR spectrum provided clear evidence for the formation of intermolecular N–H···N hydrogen bonds, corroborating structural data. nih.gov

Table 2. Characteristic Vibrational Frequencies for Functional Groups in this compound.
Functional Groupunfold_moreVibrational Modeunfold_moreTypical Wavenumber (cm⁻¹)unfold_moreReferenceunfold_more
Amine (-NH₂)Asymmetric & Symmetric Stretching3550–3350 asianpubs.orgias.ac.in
Amine (-NH₂)Scissoring (Bending)1650–1590 asianpubs.org
Alkyl C-HStretching2950–2850 msu.edu
Alkyl C-HBending~1460 msu.edu
Pyrimidine RingRing Stretching/Bending1600–600 (Fingerprint Region) asianpubs.orgmsu.edu
Sulfanyl (B85325) (C-S)Stretching700–600 nih.gov

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess and Configuration Determination (if applicable)

While this compound itself is achiral, its derivatives can be chiral. For these chiral analogues, chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining stereochemical properties like enantiomeric excess (ee) and absolute configuration. rsc.org These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. rsc.org

The determination of enantiomeric excess is crucial in asymmetric synthesis to quantify the success of a chiral induction. High-throughput screening methods based on fluorescence or CD spectroscopy have been developed for the rapid determination of ee in chiral amines. nih.govnih.gov These assays often involve creating diastereomeric complexes with a chiral sensor, which then produce a distinct spectroscopic signal that correlates with the enantiomeric composition. nih.govnih.gov

Assigning the absolute configuration (R or S) can also be achieved by comparing experimental chiroptical spectra with those predicted by quantum chemical calculations. evitachem.com For a series of potential A3 adenosine (B11128) receptor antagonists, which included chiral pyrimidine derivatives, the absolute configurations were successfully assigned by a combined analysis of ORD, electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) data with DFT calculations. evitachem.com Although no specific chiroptical studies on derivatives of this compound are documented, these established methodologies would be the standard approach for characterizing any such chiral analogues.

Emerging Research Directions and Future Perspectives for 6 Ethylsulfanyl Pyrimidin 4 Amine Chemistry

Sustainable and Eco-Friendly Synthetic Methodologies for Pyrimidine (B1678525) Derivatives

The chemical industry is increasingly focusing on green and sustainable practices, and the synthesis of pyrimidine derivatives is no exception. tandfonline.combenthamdirect.com Traditional methods often involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste and high costs. ijsat.org To address these challenges, researchers are actively developing eco-friendly alternatives.

Key strategies in sustainable pyrimidine synthesis include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, minimizing solvent usage and purification steps. nih.govresearchgate.net MCRs are highly efficient for creating diverse libraries of pyrimidine derivatives. jetir.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner products in shorter timeframes compared to conventional heating methods. semanticscholar.orgasianpubs.org

Use of Green Catalysts and Solvents: Researchers are exploring the use of reusable and non-toxic catalysts, such as nanoparticles, and environmentally benign solvents like water or ionic liquids to reduce the environmental impact of synthesis. benthamdirect.comnih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and efficiency. ijsat.org

Recent studies have demonstrated the successful application of these green methodologies to synthesize various pyrimidine derivatives, paving the way for more sustainable production of compounds like 6-(Ethylsulfanyl)pyrimidin-4-amine. tandfonline.combenthamdirect.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrimidine Derivatives

FeatureConventional SynthesisGreen/Sustainable Synthesis
Reaction Time Often long (hours to days)Significantly shorter (minutes to hours) asianpubs.org
Solvents Often uses hazardous organic solventsPrefers water, ethanol, or solvent-free conditions researchgate.net
Catalysts May use stoichiometric and toxic reagentsEmploys reusable and non-toxic catalysts (e.g., nanoparticles) nih.gov
Energy Consumption High due to prolonged heatingLower due to microwave or flow chemistry techniques asianpubs.org
Waste Generation High due to multiple steps and byproductsMinimized through one-pot and multicomponent reactions nih.govresearchgate.net
Yields Can be variable and sometimes lowOften results in excellent yields semanticscholar.org

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The demand for large and diverse compound libraries for drug discovery has spurred the development of automated synthesis platforms and high-throughput experimentation (HTE). spirochem.comchemspeed.com These technologies enable the rapid synthesis and screening of thousands of compounds, accelerating the identification of new drug candidates. acs.org

For this compound and its derivatives, integration into these platforms offers several advantages:

Rapid Library Generation: Automated parallel synthesis can quickly produce a wide array of analogs by systematically varying substituents on the pyrimidine core. spirochem.com

Reaction Optimization: HTE allows for the simultaneous testing of numerous reaction conditions (catalysts, solvents, temperatures) to quickly identify the most efficient synthetic routes. acs.org

Accelerated Structure-Activity Relationship (SAR) Studies: By rapidly generating and screening analogs, researchers can quickly understand how structural modifications impact biological activity.

High-throughput screening has already been successfully used to identify novel pyrimidine-based inhibitors for various biological targets. researchgate.net Applying these techniques to this compound could uncover new therapeutic applications.

Advanced Computational Modeling for De Novo Design of Functionalized Pyrimidines

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. scispace.com For pyrimidine derivatives, these methods offer powerful ways to predict biological activity, understand drug-target interactions, and design novel compounds with desired properties. rsc.orgnih.gov

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of activity for new, unsynthesized analogs. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding mode and potential interactions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a ligand interacts with its target over time, offering a more realistic picture of the binding process. nih.gov

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic properties and reactivity of molecules, aiding in the design of new synthetic reactions and the prediction of compound stability. jchemrev.comjchemrev.comrsc.org

These computational tools can be used in a de novo design approach, where new molecules are designed from scratch to fit a specific biological target. nih.govacs.orgresearchgate.net This allows for the rational design of novel this compound derivatives with potentially enhanced potency and selectivity.

Table 2: Key Computational Parameters in Pyrimidine Derivative Design

ParameterDescriptionRelevance to Drug Design
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Indicates the chemical reactivity and stability of the molecule. jchemrev.com
Molecular Electrostatic Potential (MEP) Represents the charge distribution around a molecule.Helps to identify regions of the molecule that are likely to interact with the biological target. jchemrev.comrsc.org
Binding Energy The energy released when a ligand binds to its target.A key indicator of the strength of the interaction and the potential potency of the drug. ajchem-b.com
Dipole Moment A measure of the overall polarity of a molecule.Influences the solubility and membrane permeability of the drug. jchemrev.com

New Frontiers in Synthetic Applications and Chemical Space Exploration

The exploration of new synthetic applications and the expansion of chemical space are crucial for unlocking the full potential of the this compound scaffold. nih.govacs.org Researchers are constantly seeking novel ways to modify and functionalize the pyrimidine ring to create compounds with unique properties. scispace.com

Emerging areas of interest include:

Late-Stage Functionalization: Developing methods to introduce new functional groups into a complex molecule at a late stage of the synthesis. This allows for the rapid diversification of lead compounds without having to restart the synthesis from the beginning.

C-H Functionalization: Directly converting C-H bonds into new chemical bonds is an atom-economical and efficient way to modify the pyrimidine core. researchgate.net

Deconstruction-Reconstruction Strategies: This novel approach involves breaking open the pyrimidine ring and then re-closing it in a different way to create new heterocyclic systems. nih.govresearchgate.net This strategy allows for the creation of analogs that would be difficult to access through traditional methods. nih.gov

By pushing the boundaries of synthetic chemistry, researchers can explore a wider range of chemical space and potentially discover new biological activities for this compound derivatives. nih.gov

Strategies for Overcoming Synthetic Challenges in Complex Pyrimidine Derivatization

Despite significant advances, the synthesis of complex and highly functionalized pyrimidine derivatives still presents challenges. ijsat.org The electron-deficient nature of the pyrimidine ring can make certain reactions difficult, and achieving regioselectivity (controlling the position of new substituents) can be a major hurdle. researchgate.netresearchgate.net

Strategies to overcome these challenges include:

Development of Novel Catalytic Systems: Designing new catalysts that can selectively activate specific positions on the pyrimidine ring is a key area of research. ijsat.org

Use of Directing Groups: Attaching a temporary "directing group" to the pyrimidine ring can guide a reagent to a specific position, allowing for precise control over the reaction outcome.

Advanced Synthetic Methodologies: Techniques like photoredox catalysis and electrochemistry are being explored to enable new types of transformations on the pyrimidine ring. chemrxiv.org

Ring-Fused Systems: Synthesizing pyrimidines that are fused to other heterocyclic rings can create structurally rigid molecules with unique biological properties. researchgate.netrsc.org However, the synthesis of these fused systems can be complex. ijsat.org

By developing innovative solutions to these synthetic challenges, chemists can unlock new possibilities for the design and synthesis of next-generation pyrimidine-based drugs and materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.